molecular formula C17H13N3O2 B5756075 1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione

1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione

Cat. No. B5756075
M. Wt: 291.30 g/mol
InChI Key: PNBNPMUEIDCYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PBD or NSC 639829 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of PBD involves the formation of DNA adducts, which lead to DNA damage and ultimately cell death. PBD is highly reactive with guanine residues in DNA, forming covalent adducts that prevent DNA replication and transcription.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, PBD has also been shown to have anti-inflammatory and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using PBD in lab experiments is its high potency and specificity for cancer cells. Additionally, PBD has a relatively short half-life, which allows for rapid clearance from the body. However, one limitation of using PBD is its potential toxicity to healthy cells, which can limit its therapeutic applications.

Future Directions

There are several future directions for research on PBD. One area of interest is the development of PBD analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, the use of PBD in combination with other chemotherapeutic agents is an area of active research. Finally, the development of targeted drug delivery systems for PBD could improve its efficacy and reduce off-target effects.

Synthesis Methods

The synthesis of PBD involves the reaction of 2-phenyl-1H-benzimidazole-5-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then reacted with hydrazine hydrate to yield 1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione.

Scientific Research Applications

PBD has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, PBD has been shown to be effective in inhibiting the growth of tumors in animal models.

properties

IUPAC Name

1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-15-8-9-16(22)20(15)12-6-7-13-14(10-12)19-17(18-13)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBNPMUEIDCYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione

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